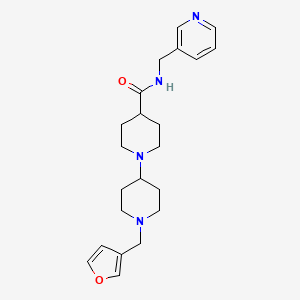
1'-(3-furylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(3-furylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as FPB, is a novel chemical compound that has shown potential in scientific research applications.
作用机制
1'-(3-furylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide acts by binding to the dopamine D3 receptor, preventing the binding of dopamine and other ligands. This results in a reduction in the activity of the reward and motivation pathways in the brain, which may lead to a decrease in addictive behaviors and other psychiatric symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on the dopamine D3 receptor, with minimal effects on other dopamine receptors. This specificity may reduce the potential for side effects associated with non-selective dopamine receptor antagonists. In addition, this compound has been shown to have a long half-life, which may make it a useful tool for studying the role of the dopamine D3 receptor in various physiological processes.
实验室实验的优点和局限性
One advantage of using 1'-(3-furylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for specific targeting of this receptor without affecting other dopamine receptors. However, one limitation is that this compound has not been extensively studied in vivo, so its effects on whole organisms are not well understood.
未来方向
There are several potential future directions for research on 1'-(3-furylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Another area of interest is the investigation of the role of the dopamine D3 receptor in various physiological processes, such as learning and memory. Finally, further research is needed to determine the potential therapeutic applications of this compound in the treatment of addiction and other psychiatric disorders.
Conclusion:
In conclusion, this compound is a novel compound that has shown potential in scientific research applications due to its selective antagonism of the dopamine D3 receptor. While its advantages and limitations for lab experiments are still being explored, there are several promising future directions for research on this compound.
合成方法
The synthesis of 1'-(3-furylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves a multi-step process that begins with the reaction of 3-furancarboxaldehyde with 3-pyridinemethanol to form 3-furylmethanol. This intermediate is then reacted with 1,4'-bipiperidine-4-carboxylic acid to form this compound. The final product is obtained by purification and isolation through column chromatography.
科学研究应用
1'-(3-furylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has demonstrated potential in scientific research applications due to its ability to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation pathways in the brain, making it a potential target for the treatment of addiction and other psychiatric disorders.
属性
IUPAC Name |
1-[1-(furan-3-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c27-22(24-15-18-2-1-8-23-14-18)20-3-11-26(12-4-20)21-5-9-25(10-6-21)16-19-7-13-28-17-19/h1-2,7-8,13-14,17,20-21H,3-6,9-12,15-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARPEDBUIWWSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3CCN(CC3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B5146022.png)

![2-{[4-(2-chloro-4,6-dimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5146031.png)
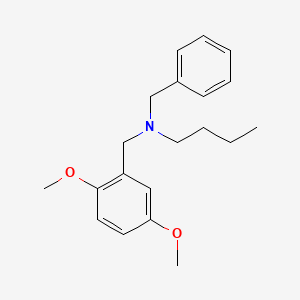
![5-cyclopropyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5146047.png)
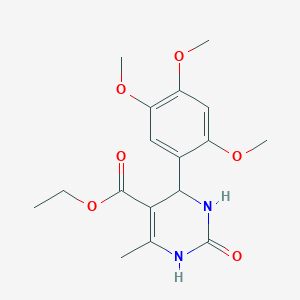
![5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5146053.png)
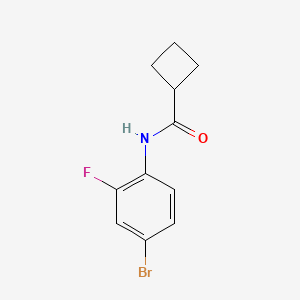
![N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5146068.png)
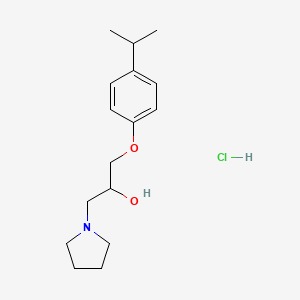
![N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5146090.png)
![4-chloro-3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5146100.png)
![(4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5146104.png)
![8-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5146123.png)